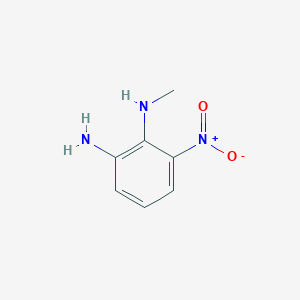

1-N-methyl-6-nitrobenzene-1,2-diamine

Übersicht

Beschreibung

1-N-methyl-6-nitrobenzene-1,2-diamine is a chemical compound with the CAS Number: 13183-00-1. It has a molecular weight of 167.17 . The IUPAC name for this compound is N1-methyl-6-nitrobenzene-1,2-diamine .

Synthesis Analysis

The synthesis of N-Methyl-4-nitrobenzene-1,2-diamine involves the reaction with hexanedioic acid anhydride in the solvent of CHCl3, which yields 95% of the product .Molecular Structure Analysis

The molecular structure of 1-N-methyl-6-nitrobenzene-1,2-diamine is represented by the linear formula C7H9N3O2 .Chemical Reactions Analysis

N-Methyl-4-nitrobenzene-1,2-diamine reacts with hexanedioic acid anhydride to obtain 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid compound . This type of chemical reaction needs the solvent of CHCl3 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is used as a building block in organic synthesis . It can be used to synthesize a variety of other compounds, contributing to the development of new molecules with potential applications in various fields .

Pharmaceutical Applications

In the pharmaceutical realm, this compound serves as a crucial building block in the synthesis of innovative drug candidates . It contributes to the development of targeted therapies that address a spectrum of health conditions .

Synthesis of Nitroarenes

The compound can be used in the synthesis of nitroarenes by oxidation of aryl amines . Nitroarenes are used as versatile building blocks for the synthesis of relevant chemicals, including pharmaceuticals, dyes, and materials .

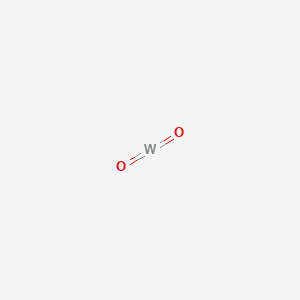

Preparation of N-Methylated Amines

The compound can be used in the direct reductive N-methylation of nitro compounds . This method is more attractive and straightforward compared with conventional N-methylation of amines to prepare biologically and pharmaceutically important N-methylated amine derivatives .

Catalysts in Organic Reactions

The compound can be used in the synthesis of benzenediamine-derived bifunctional organocatalysts . These catalysts can be used in a variety of organic reactions, enhancing the efficiency and selectivity of these reactions .

Material Science

Nitro compounds, including this one, have broad applications in material science . They can be used in the synthesis of materials with unique properties, contributing to the development of new materials for various applications .

Wirkmechanismus

Target of Action

Nitro compounds, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific structure and functional groups .

Mode of Action

Nitro compounds typically undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Nitro compounds can influence various biochemical pathways depending on their specific targets and mode of action .

Pharmacokinetics

The compound’s molecular weight (16717) suggests that it may have suitable properties for absorption and distribution .

Result of Action

Nitro compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Eigenschaften

IUPAC Name |

2-N-methyl-3-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWMVJVLTXLNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482368 | |

| Record name | N~2~-Methyl-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-methyl-6-nitrobenzene-1,2-diamine | |

CAS RN |

13183-00-1 | |

| Record name | N~2~-Methyl-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

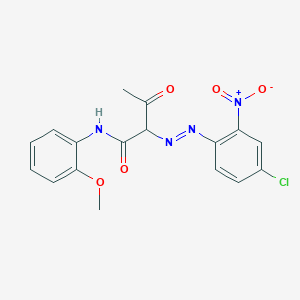

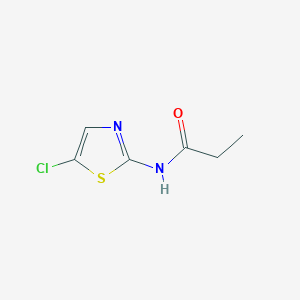

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)

![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)